molecular formula C13H18N4 B13427976 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B13427976
M. Wt: 230.31 g/mol
InChI Key: HSVPIBVHSALKJF-UHFFFAOYSA-N
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Description

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. The isopropyl and pyridine substituents are introduced through subsequent substitution reactions. The final step involves the methylation of the amine group using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-ethylmethanamine
  • 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-propylmethanamine

Uniqueness

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H18N4/c1-10(2)17-11(9-14-3)8-13(16-17)12-6-4-5-7-15-12/h4-8,10,14H,9H2,1-3H3

InChI Key

HSVPIBVHSALKJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CNC

Origin of Product

United States

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